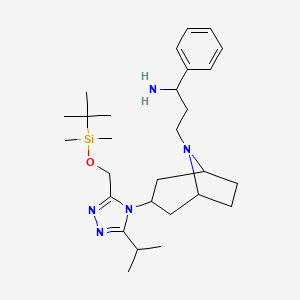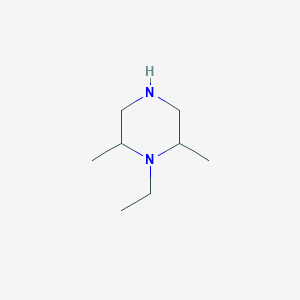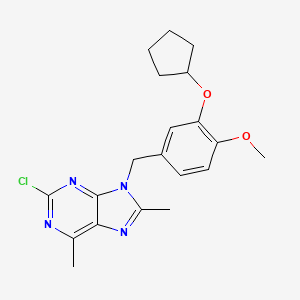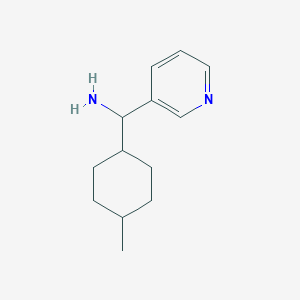
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of four oxygen atoms arranged in a spiro configuration, which imparts distinct chemical properties. It is often used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic acetal. This intermediate is then further reacted with propionic acid derivatives to introduce the dipropionic acid functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under basic or neutral conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic potential in the treatment of certain diseases due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid involves its interaction with molecular targets through its reactive spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane: Known for its use as a crosslinking agent in polymer chemistry.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane: Utilized in the synthesis of biodegradable polyorthoesters.
Uniqueness
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid stands out due to its dipropionic acid functionality, which imparts additional reactivity and potential for forming diverse chemical derivatives. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
3058-05-7 |
|---|---|
Molekularformel |
C13H20O8 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
3-[3-(2-carboxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoic acid |
InChI |
InChI=1S/C13H20O8/c14-9(15)1-3-11-18-5-13(6-19-11)7-20-12(21-8-13)4-2-10(16)17/h11-12H,1-8H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
PVCPWBCCWVKROB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(COC(O1)CCC(=O)O)COC(OC2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)







![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)


